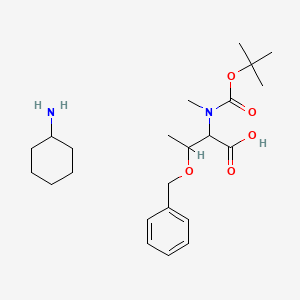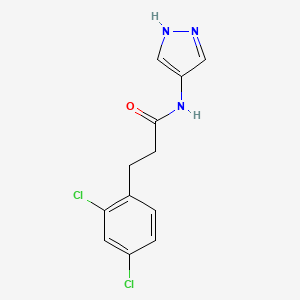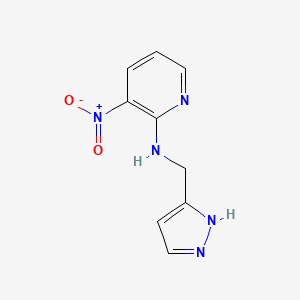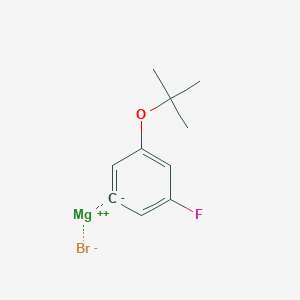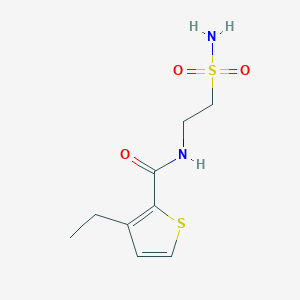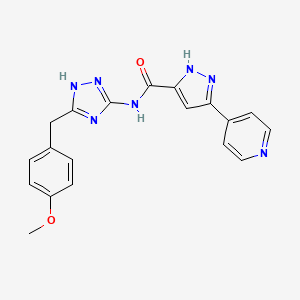
N-(5-(4-Methoxybenzyl)-1H-1,2,4-triazol-3-yl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(4-Methoxybenzyl)-1H-1,2,4-triazol-3-yl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole and pyrazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-Methoxybenzyl)-1H-1,2,4-triazol-3-yl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Pyrazole Ring: This step often involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Coupling Reactions: The triazole and pyrazole rings can be coupled using various coupling agents like EDCI, DCC, or other carbodiimides in the presence of a base.
Introduction of the Methoxybenzyl and Pyridinyl Groups: These groups can be introduced through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.
化学反応の分析
Types of Reactions
N-(5-(4-Methoxybenzyl)-1H-1,2,4-triazol-3-yl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific enzymes or receptors.
Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory, anti-cancer, or anti-microbial properties.
Industry: As a component in the development of new materials or agrochemicals.
作用機序
The mechanism of action of N-(5-(4-Methoxybenzyl)-1H-1,2,4-triazol-3-yl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide depends on its specific biological target. Generally, such compounds may:
Bind to Enzymes: Inhibit or activate enzyme activity by binding to the active site or allosteric sites.
Interact with Receptors: Modulate receptor activity by acting as agonists or antagonists.
Affect Cellular Pathways: Influence various cellular pathways, leading to changes in cell function or behavior.
類似化合物との比較
Similar Compounds
- N-(5-(4-Methoxybenzyl)-1H-1,2,4-triazol-3-yl)-5-(phenyl)-1H-pyrazole-3-carboxamide
- N-(5-(4-Methoxybenzyl)-1H-1,2,4-triazol-3-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide
Uniqueness
N-(5-(4-Methoxybenzyl)-1H-1,2,4-triazol-3-yl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
特性
分子式 |
C19H17N7O2 |
|---|---|
分子量 |
375.4 g/mol |
IUPAC名 |
N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-3-pyridin-4-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17N7O2/c1-28-14-4-2-12(3-5-14)10-17-21-19(26-25-17)22-18(27)16-11-15(23-24-16)13-6-8-20-9-7-13/h2-9,11H,10H2,1H3,(H,23,24)(H2,21,22,25,26,27) |
InChIキー |
UPHGFCUPSBLRBA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)C3=CC(=NN3)C4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


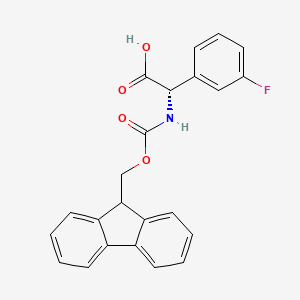
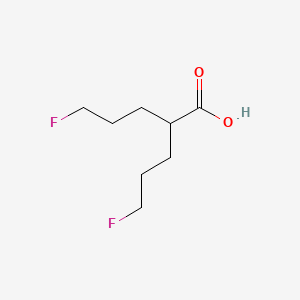
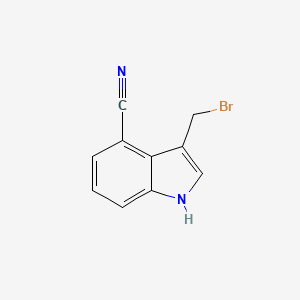
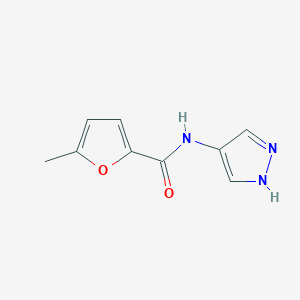
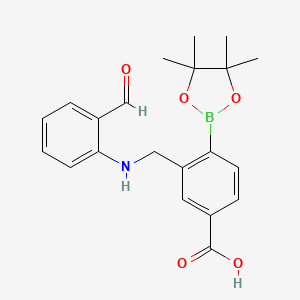

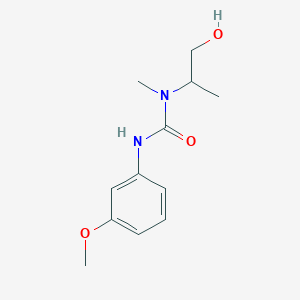
![6,7-Difluoro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid](/img/structure/B14896247.png)
